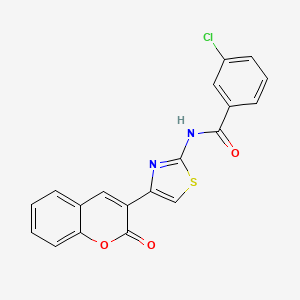

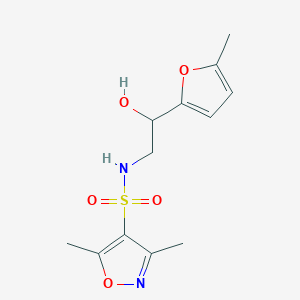

![molecular formula C21H16FN3O B2757696 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 941946-45-8](/img/structure/B2757696.png)

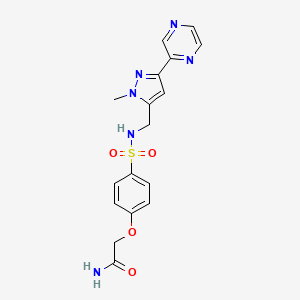

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been developed for the treatment of neurological disorders. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have neuroprotective and anti-inflammatory effects.

Scientific Research Applications

Antitumor Activity

Research has identified certain derivatives similar to "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide" with significant antitumor properties. For instance, derivatives bearing different heterocyclic rings were synthesized and screened against human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Moreover, novel imidazole acyl urea derivatives acting as Raf kinase inhibitors exhibited similar inhibitory activities to Sorafenib, a known cancer treatment, in their efficacy against human gastric carcinoma cell lines (Zhu, 2015).

Antibacterial Activity

The synthesis and antibacterial evaluation of compounds based on 2-(4-aminophenyl)benzimidazole and various derivatives have demonstrated significant activity against bacterial strains. These compounds have been characterized through spectral data and tested for their efficacy, showing promise as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antipsychotic Potential

Some derivatives have been explored for their antipsychotic-like profiles in behavioral animal tests, presenting a novel approach to antipsychotic therapy without interacting with dopamine receptors, which is a common mechanism of action for many clinically available antipsychotic agents (Wise et al., 1987).

Antiviral and Electrochemical Applications

Derivatives have also been investigated for their antiviral properties against human rhinovirus, contributing to the development of novel antirhinovirus agents. The synthesis involves tosylation of aminopyridine and subsequent treatment with appropriate acetamides, highlighting the potential for these compounds in antiviral therapy (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999). Additionally, the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of various compounds at a modified electrode surface underscore the versatility of these compounds beyond pharmacological applications (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSOSOMHUIGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

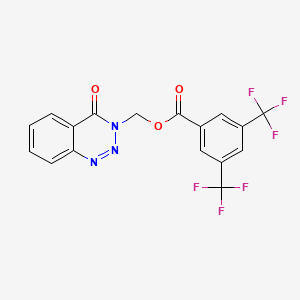

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

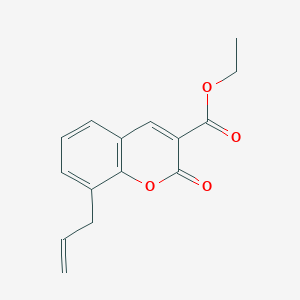

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)